molecular formula C21H28O4 B1197724 (+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay) CAS No. 64280-14-4

(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)

Cat. No.: B1197724
CAS No.: 64280-14-4
M. Wt: 344.4 g/mol
InChI Key: YOVRGSHRZRJTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 micrograms per milliliter in methanol, ampule of 1 milliliter, certified reference material (Not to be used for immunoassay) is a chemical compound derived from Delta9-tetrahydrocannabinol. It is a metabolite of Delta9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is often used in scientific research and forensic analysis due to its stability and well-characterized properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-11-nor-9-Carboxy-Delta9-THC typically involves the oxidation of Delta9-tetrahydrocannabinol. One common method includes the use of potassium permanganate as an oxidizing agent under controlled conditions to convert Delta9-tetrahydrocannabinol to its carboxylic acid form. The reaction is usually carried out in an organic solvent such as methanol or acetonitrile.

Industrial Production Methods

Industrial production of (+/-)-11-nor-9-Carboxy-Delta9-THC involves large-scale oxidation processes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for certified reference materials.

Chemical Reactions Analysis

Types of Reactions

(+/-)-11-nor-9-Carboxy-Delta9-THC undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alcohols for esterification, amines for amidation.

Major Products

    Oxidation: More oxidized derivatives of (+/-)-11-nor-9-Carboxy-Delta9-THC.

    Reduction: Reduced forms such as alcohols.

    Substitution: Esters and amides of (+/-)-11-nor-9-Carboxy-Delta9-THC.

Scientific Research Applications

(+/-)-11-nor-9-Carboxy-Delta9-THC is widely used in various fields of scientific research:

    Chemistry: As a reference standard in analytical chemistry for the quantification of cannabinoids.

    Biology: To study the metabolism of Delta9-tetrahydrocannabinol in biological systems.

    Medicine: In pharmacokinetic studies to understand the distribution and elimination of cannabinoids in the human body.

    Industry: Used in the development and validation of analytical methods for the detection of cannabinoids in various matrices.

Mechanism of Action

(+/-)-11-nor-9-Carboxy-Delta9-THC exerts its effects primarily through its interaction with cannabinoid receptors in the body. It is a metabolite of Delta9-tetrahydrocannabinol and is formed in the liver through oxidation. The compound binds to cannabinoid receptors, particularly CB1 and CB2 receptors, influencing various physiological processes such as pain modulation, appetite regulation, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Delta9-tetrahydrocannabinol (Delta9-THC): The parent compound from which (+/-)-11-nor-9-Carboxy-Delta9-THC is derived.

    Delta8-tetrahydrocannabinol (Delta8-THC): A similar cannabinoid with slightly different psychoactive properties.

    11-Hydroxy-Delta9-tetrahydrocannabinol (11-OH-THC): Another metabolite of Delta9-THC with different pharmacological effects.

Uniqueness

(+/-)-11-nor-9-Carboxy-Delta9-THC is unique due to its stability and well-characterized properties, making it an ideal reference standard for analytical purposes. Its formation as a major metabolite of Delta9-THC also makes it a valuable marker in forensic and clinical toxicology.

Properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVRGSHRZRJTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074788
Record name 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64280-14-4
Record name 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064280144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Reactant of Route 2
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Reactant of Route 3
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Reactant of Route 4
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Reactant of Route 5
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)
Reactant of Route 6
(+/-)-11-nor-9-Carboxy-Delta9-THC solution, 100 mug/mL in methanol, ampule of 1 mL, certified reference material (Not to be used for immunoassay)

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